5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid
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Overview
Description
5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid is a chemical compound with the molecular formula C12H9IO4 and a molecular weight of 344.11 g/mol It is characterized by the presence of an iodophenoxy group attached to a furan ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodophenol and furan-2-carboxylic acid.
Formation of the Ether Linkage: The iodophenol is reacted with a suitable alkylating agent to form the iodophenoxy group. This step often involves the use of reagents like sodium hydride (NaH) and an alkyl halide.
Coupling Reaction: The iodophenoxy intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring and carboxylic acid group can participate in oxidation and reduction reactions, respectively. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a palladium catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like LiAlH4.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.
Major Products Formed
Substitution Reactions: Formation of substituted phenoxy derivatives.
Oxidation and Reduction: Formation of alcohols or ketones.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Scientific Research Applications
5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-[(4-Isopropylphenoxy)methyl]-2-furoic acid: Similar structure but with an isopropyl group instead of iodine.
5-[(4-Bromophenoxy)methyl]-2-furoic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness
5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-[(4-iodophenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQGNEQSBCKQOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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